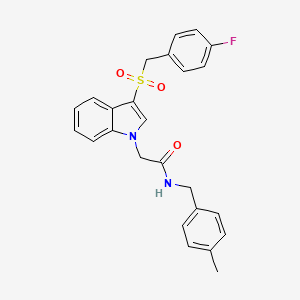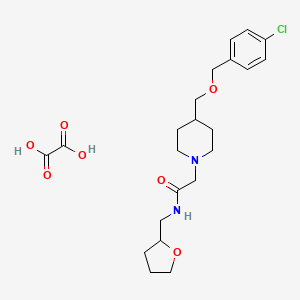![molecular formula C17H13ClFN3O B2493548 2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide CAS No. 882150-15-4](/img/structure/B2493548.png)
2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide is a chemical compound used in scientific research for its potential pharmacological properties. This compound is also known as CF3Pyr, and it is a pyrazole derivative that has been synthesized and studied for its biological activity.
Mecanismo De Acción
The exact mechanism of action of CF3Pyr is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CF3Pyr has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been shown to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects
CF3Pyr has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CF3Pyr has also been shown to reduce pain responses in animal models, suggesting its potential use as an analgesic. In addition, CF3Pyr has demonstrated anti-tumor activity in vitro and in vivo, indicating its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CF3Pyr is its potential pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. Its multi-step synthesis method allows for the production of large quantities of the compound, making it suitable for lab experiments. However, one limitation of CF3Pyr is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Direcciones Futuras
Future research on CF3Pyr could focus on its potential use in cancer treatment, as well as its effects on other signaling pathways and enzymes. Further studies could also investigate its potential use as an analgesic and anti-inflammatory agent. In addition, future research could explore the potential use of CF3Pyr in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of CF3Pyr involves a multi-step process that starts with the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 3-(4-fluorophenyl)-1-phenylpyrazole. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide. The final product is obtained through purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
CF3Pyr has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. CF3Pyr has also demonstrated anti-tumor activity in vitro and in vivo, suggesting its potential use in cancer treatment.
Propiedades
IUPAC Name |
2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c18-10-16(23)20-15-11-22(14-4-2-1-3-5-14)21-17(15)12-6-8-13(19)9-7-12/h1-9,11H,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTQWVSLHGBDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2493467.png)

![(4E)-2-(4-Methoxyphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2493469.png)
![4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline](/img/structure/B2493470.png)




![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)


![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)